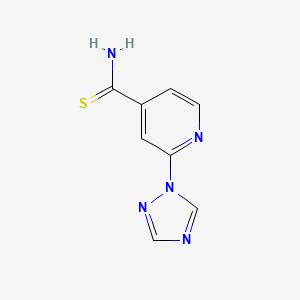

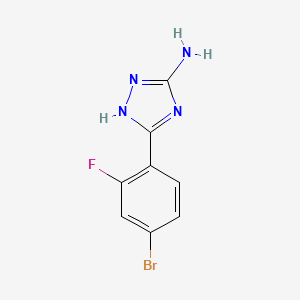

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbothioamide

Descripción general

Descripción

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyridine family and has a triazole ring attached to it. In

Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Biological Activities

Triazoles, including compounds similar to 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbothioamide, are recognized for their broad range of biological activities. They have been explored for antimicrobial, antitumoral, anti-inflammatory, and antiviral properties. The structural versatility of triazole derivatives allows for the development of new chemical entities with potential pharmaceutical applications. This has prompted a significant interest in synthesizing and evaluating these compounds against various biological targets (Ferreira et al., 2013).

Optical Sensors and Electrochemical Activity

Triazole derivatives have also been utilized as recognition units in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. This includes pyrimidine derivatives, which are important for their sensing materials and have a range of biological and medicinal applications (Jindal & Kaur, 2021).

Synthesis Techniques and Green Chemistry

The synthesis of triazole derivatives, including eco-friendly approaches, has been a topic of research to improve the efficiency and sustainability of chemical processes. Advances in this area include methodologies that reduce environmental impact, highlighting the ongoing efforts to develop greener synthetic routes for triazole compounds (de Souza et al., 2019).

Material Science and Proton-conducting Membranes

In the field of material science, triazole derivatives have been studied for their potential in the development of proton-conducting membranes for fuel cell applications. The incorporation of triazole-based compounds into polymer matrices has shown to improve thermal stability, mechanical strength, and ionic conductivity under anhydrous conditions, making them promising materials for next-generation energy technologies (Prozorova & Pozdnyakov, 2023).

Corrosion Inhibition

Another notable application of triazole derivatives is in the field of corrosion inhibition. Specifically, 1,2,3-triazole derivatives have been highlighted for their effectiveness as molecular corrosion inhibitors for various metals and alloys, demonstrating the potential of triazole-based compounds, including this compound, in protecting metal surfaces from corrosion in aggressive media (Hrimla et al., 2021).

Mecanismo De Acción

Target of Action

Similar compounds have been studied for their anticancer properties, suggesting potential targets within cancer cell lines .

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence various cellular pathways, particularly those involved in cancer cell proliferation .

Result of Action

Related compounds have been shown to exhibit anticancer activity, suggesting that this compound may also have similar effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .

Propiedades

IUPAC Name |

2-(1,2,4-triazol-1-yl)pyridine-4-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5S/c9-8(14)6-1-2-11-7(3-6)13-5-10-4-12-13/h1-5H,(H2,9,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGFGGIMMAZCHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=S)N)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(3-Aminophenyl)methoxy]phenyl}acetonitrile](/img/structure/B3199067.png)

![1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide](/img/structure/B3199077.png)

![2-[(5-Bromopyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B3199084.png)

![2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid](/img/structure/B3199109.png)

![2-[Methyl(sulfamoyl)amino]acetic acid](/img/structure/B3199144.png)

![2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid](/img/structure/B3199155.png)

![3-[(5-Aminopyridin-2-yl)oxy]benzamide](/img/structure/B3199157.png)